6,8-dibromo-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
6,8-Dibromo-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives
Preparation Methods
The synthesis of 6,8-dibromo-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the initial bromination of a chromene precursor, followed by the introduction of the 3-chlorophenyl group through a coupling reaction. The final step involves the formation of the carboxamide group under specific reaction conditions. Industrial production methods may utilize microwave-assisted reactions to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
6,8-Dibromo-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the bromine atoms or the chromene ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and catalysts for cross-coupling reactions. Conditions often involve controlled temperatures and solvents to facilitate the desired transformations.
Scientific Research Applications
6,8-Dibromo-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 6,8-dibromo-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
6,8-Dibromo-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide can be compared with other chromene derivatives, such as:
- 6,8-Dibromo-N-carbamoyl-3-oxo-3,4-dihydroquinoxaline-2-carboxamide
- 7,9-Dibromo-N-carbamoyl-3-oxo-3,4-dihydroquinoxaline-2-carboxamide These compounds share similar structural features but differ in their specific substituents and biological activities. The unique combination of bromine and chlorophenyl groups in this compound contributes to its distinct properties and potential applications .
Properties
Molecular Formula |
C16H8Br2ClNO3 |
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Molecular Weight |
457.5 g/mol |
IUPAC Name |
6,8-dibromo-N-(3-chlorophenyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C16H8Br2ClNO3/c17-9-4-8-5-12(16(22)23-14(8)13(18)6-9)15(21)20-11-3-1-2-10(19)7-11/h1-7H,(H,20,21) |
InChI Key |
PGIVTTGDHDUWEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br |
Origin of Product |
United States |
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